Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride
Description
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is a bicyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 3-position and an ethyl ester moiety. Its molecular formula is C₉H₁₆ClNO₃ (as inferred from the carboxylic acid analog in : C₇H₁₃NO₃ + ethyl ester and HCl). The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. The oxane ring provides conformational rigidity, while the aminomethyl group offers a site for derivatization or receptor interaction .
Properties
IUPAC Name |
ethyl 3-(aminomethyl)oxane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-8(11)9(6-10)4-3-5-12-7-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRPGHQUVXIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCOC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
One reported approach begins with a suitable oxane precursor bearing hydroxyl or nitro substituents, which are converted into intermediates for further functional group transformations.
Nitromethane addition : Under catalytic amounts of triethylamine and excess nitromethane at room temperature, an oxane-3-ol derivative reacts to form a 3-(nitromethyl)oxane intermediate with nearly quantitative yield (100%).
Mesylation : The hydroxyl group of the intermediate is converted into a good leaving group by reaction with methane sulfonyl chloride (mesyl chloride) in the presence of triethylamine at -78°C, yielding 3-(nitromethylene)oxane with about 81% yield.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitromethane addition | Oxane-3-ol + triethylamine, nitromethane, RT, 10 h | 3-(Nitromethyl)oxane-3-ol | 100% |
| Mesylation | Methane sulfonyl chloride, triethylamine, -78°C | 3-(Nitromethylene)oxane | 81% |
Reduction to Aminomethyl Derivative
The nitromethylene intermediate is subjected to catalytic hydrogenation using metal catalysts (e.g., Raney nickel) under hydrogen pressure, reducing the nitro group to the corresponding aminomethyl group.
This step converts 3-(nitromethylene)oxane into 3-(aminomethyl)oxane, which can then be esterified or further reacted.
Esterification and Salt Formation
The aminomethyl oxane intermediate is reacted with ethyl bromoacetate or related esters in the presence of a base such as potassium carbonate in acetone solvent, typically at 25-120°C for several hours, to form the ethyl carboxylate ester.
The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid or acidified solvents to improve stability and handling.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Aminomethyl oxane + ethyl bromoacetate, K2CO3, acetone, 25-120°C, 4 h | Ethyl 3-(aminomethyl)oxane-3-carboxylate | ~89.4% |
| Salt formation | Treatment with HCl or acid solution | This compound | Quantitative |
Representative Multi-Step Synthesis Example
A related synthetic route adapted from a patent on similar aminomethyl chroman derivatives illustrates the process:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reaction of compound 1 with sodium cyanide in N,N-dimethylformamide | 120°C, 4 h | 16.3 |
| 2 | Reaction of intermediate with ethyl bromoacetate in acetone + K2CO3 | 25-120°C, 4 h | 89.4 |
| 3 | Reaction with sodium in acetone | 110°C, 4 h | Not purified |
| 4 | Hydrogenation with Raney nickel under 50 psi H2 in acetone | 50°C, 4 h | Not specified |
This sequence highlights the importance of temperature control, reaction time, and choice of solvents and catalysts to optimize product formation and purity.
Reaction Conditions and Optimization
- Temperature : Ranges from -78°C (for mesylation) to 120°C (for nucleophilic substitution and ring formation).
- Pressure : Hydrogenation steps performed under moderate hydrogen pressure (~50 psi).
- Solvents : Common solvents include acetone, N,N-dimethylformamide, toluene, and dichloromethane.
- Catalysts : Metal catalysts such as Raney nickel for hydrogenation; bases like potassium carbonate or triethylamine for substitution and acylation reactions.
- Purification : Typically involves extraction, drying over sodium sulfate, filtration, concentration under reduced pressure, and silica gel chromatography using solvent mixtures like petroleum ether/ethyl acetate or dichloromethane/methanol.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of 3-(nitromethyl)oxane | Oxane-3-ol + triethylamine + nitromethane, RT, 10 h | High yield, mild conditions | 100 |
| 2 | Mesylation to form leaving group | Methane sulfonyl chloride, triethylamine, -78°C | Good yield, low temperature | 81 |
| 3 | Reduction to aminomethyl derivative | Catalytic hydrogenation (Raney nickel), H2, 50 psi, 50°C | Converts nitro to amine | Not specified |
| 4 | Esterification with ethyl bromoacetate | K2CO3, acetone, 25-120°C, 4 h | High yield, key ester formation | ~89.4 |
| 5 | Formation of hydrochloride salt | Treatment with HCl | Stabilizes amine group | Quantitative |
Research Findings and Industrial Relevance
- The described synthesis routes emphasize scalability and operational convenience, such as the use of common solvents and reagents, moderate reaction conditions, and straightforward purification steps.
- Industrial synthesis benefits from the relatively short reaction sequences and high yields in key steps, enabling efficient production of this compound for pharmaceutical and synthetic applications.
- The aminomethyl group’s reactivity allows for further derivatization, making this compound a versatile intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Melting Points: Bicyclo[2.2.2]octene derivative: 120–122 °C Cyclohexane analog (): Not reported, but stereochemistry may influence crystallization. Oxane derivative: Likely lower than bicyclic analogs due to reduced rigidity.
Solubility :
- Oxane and oxolane rings may undergo ring-opening under acidic/basic conditions.
Key Research Findings
- Ring Size Effects : Oxolane (5-membered) analogs exhibit higher ring strain than oxane (6-membered), impacting conformational flexibility and metabolic stability .
- Ester vs. Carboxylic Acid : Ethyl esters (target compound, ) enhance membrane permeability compared to carboxylic acids () .
- Stereochemistry : The (1S,3R) configuration in the cyclohexane derivative () highlights the importance of chirality in biological activity .
Biological Activity
Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₈ClNO₃ and a molecular weight of approximately 223.70 g/mol. Its structure includes an oxane ring and an aminomethyl group, which are crucial for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group is believed to play a significant role in binding to various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which influence the compound’s binding affinity and specificity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it may be effective against a range of bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is still limited.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of cellular signaling pathways . For instance, studies have shown that compounds with similar structural features exhibit significant anti-tumor activity, suggesting that this compound could have comparable effects .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a notable reduction in bacterial growth compared to untreated controls.
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, with IC50 values indicating moderate potency. For example, similar compounds have shown IC50 values ranging from submicromolar to micromolar concentrations against specific cancer types .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C₉H₁₈ClNO₃ | Antimicrobial, Anticancer | TBD |
| Ethyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate hydrochloride | C₉H₁₈ClNO₃ | Anticancer | TBD |
| Tert-butyl 3-(aminomethyl)oxane-3-carboxylate | C₁₁H₂₃NO₃ | Moderate Antimicrobial | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(aminomethyl)oxane-3-carboxylate hydrochloride, and how can reaction yields be optimized?
- Methodology : The synthesis likely involves cyclization of a precursor (e.g., ethyl 3-(aminomethyl)cyclohexane carboxylate) followed by HCl salt formation. Use triethylamine (NEt₃) to trap HCl, driving the reaction toward product formation . Optimize yields by varying solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature. Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the oxane ring structure, aminomethyl group (-CH₂NH₂), and ester moiety. Compare chemical shifts with analogous compounds (e.g., ethyl oxane carboxylates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) and detect potential impurities .
- Elemental Analysis : Validate chloride content to confirm hydrochloride salt stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS. Use inert atmospheres (N₂) during synthesis to prevent oxidation of the aminomethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions between purity assessments (e.g., HPLC vs. NMR)?
- Methodology :
- HPLC-DAD/ELSD : Use diode-array detection (DAD) to identify UV-active impurities. Evaporative light scattering detection (ELSD) can detect non-UV-active species .
- Quantitative NMR (qNMR) : Compare integration ratios of target compound peaks against a certified internal standard (e.g., maleic acid) to quantify purity .
- Cross-validate results using orthogonal methods (e.g., ion chromatography for chloride content) .
Q. How can computational modeling predict the compound’s bioactivity in pharmacological studies?
- Methodology :
- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs or enzymes) using software like AutoDock Vina. Focus on the aminomethyl group’s hydrogen-bonding potential and the oxane ring’s conformational flexibility .
- ADMET Prediction : Use SwissADME or ADMETLab to assess absorption, toxicity, and metabolic stability. Key parameters include logP (lipophilicity) and polar surface area (PSA) .
Q. What mechanistic insights explain the hydrochloride salt’s role in solubility and reactivity?
- Methodology :
- Solubility Studies : Measure solubility in aqueous buffers (pH 1–7.4) and organic solvents. The hydrochloride salt enhances aqueous solubility via ion-dipole interactions but may reduce permeability .
- Reactivity Profiling : Compare reaction rates of the free base vs. hydrochloride salt in nucleophilic substitutions. The salt’s ionic nature may stabilize transition states in polar solvents .
Q. How can researchers optimize catalytic conditions for introducing the aminomethyl group?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for reductive amination of a ketone precursor. Monitor reaction progress via in-situ IR spectroscopy for C=O bond reduction .
- Solvent Effects : Compare yields in aprotic (DMF) vs. protic (MeOH) solvents. Additives like molecular sieves may improve efficiency by absorbing water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
